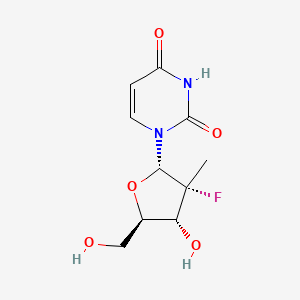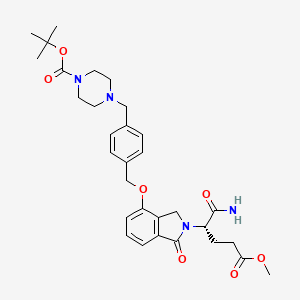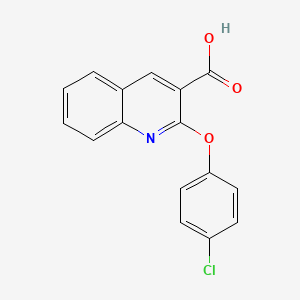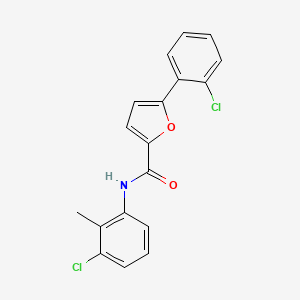
((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is a complex organic compound that features a combination of amino acids and protective groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline typically involves multiple steps, starting from the individual amino acids and incorporating protective groups to ensure selective reactions. The tert-butyl group, for instance, is often used to protect carboxyl groups during synthesis . The benzyloxycarbonyl (Cbz) group is another common protective group used for amino groups .
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers that can handle the sequential addition of amino acids and protective groups under controlled conditions. The use of solid-phase peptide synthesis (SPPS) is common, allowing for the efficient assembly of the peptide chain.
Analyse Des Réactions Chimiques
Types of Reactions
((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids.
Reduction: Used to remove protective groups like the benzyloxycarbonyl group.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reagents like palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction would remove protective groups to yield the free amino acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is used as a building block for more complex molecules. Its protective groups allow for selective reactions, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. The presence of tryptophan and proline residues makes it useful in fluorescence studies and structural biology.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The specific arrangement of amino acids and protective groups can influence biological activity, making it a candidate for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of peptide-based drugs. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline involves interactions with specific molecular targets, such as enzymes or receptors. The protective groups can be selectively removed to activate the compound at the desired site of action. The tryptophan residue can interact with aromatic residues in proteins, while the proline residue can induce conformational changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
((S)-3-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid): Similar protective groups but different amino acid sequence.
N-tert-butyloxycarbonylation derivatives: Compounds with similar protective groups used in peptide synthesis.
Uniqueness
The uniqueness of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline lies in its specific combination of amino acids and protective groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C32H38N4O8 |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H38N4O8/c1-32(2,3)44-27(37)17-24(35-31(42)43-19-20-10-5-4-6-11-20)28(38)34-25(29(39)36-15-9-14-26(36)30(40)41)16-21-18-33-23-13-8-7-12-22(21)23/h4-8,10-13,18,24-26,33H,9,14-17,19H2,1-3H3,(H,34,38)(H,35,42)(H,40,41)/t24-,25-,26-/m0/s1 |
Clé InChI |
UOJYMYZWAKESIO-GSDHBNRESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)



![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11831975.png)
![(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11831979.png)


![tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B11831997.png)


![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
